molecular formula C32H45N5O7S B14030452 5-(4-(((S)-1-((2S,4R)-4-Hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-YL)phenyl)ethyl)carbamoyl)pyrrolidin-1-YL)-3,3-dimethyl-1-oxobutan-2-YL)amino)-4-oxobutanamido)pentanoic acid

5-(4-(((S)-1-((2S,4R)-4-Hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-YL)phenyl)ethyl)carbamoyl)pyrrolidin-1-YL)-3,3-dimethyl-1-oxobutan-2-YL)amino)-4-oxobutanamido)pentanoic acid

Cat. No.: B14030452
M. Wt: 643.8 g/mol
InChI Key: OUDOHCQUQRBCPD-RSEQZTCWSA-N
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Description

5-(4-(((S)-1-((2S,4R)-4-Hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-YL)phenyl)ethyl)carbamoyl)pyrrolidin-1-YL)-3,3-dimethyl-1-oxobutan-2-YL)amino)-4-oxobutanamido)pentanoic acid is a complex organic compound with potential applications in various scientific fields. Its structure includes multiple functional groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(((S)-1-((2S,4R)-4-Hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-YL)phenyl)ethyl)carbamoyl)pyrrolidin-1-YL)-3,3-dimethyl-1-oxobutan-2-YL)amino)-4-oxobutanamido)pentanoic acid involves several steps, including the formation of intermediate compounds. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield, purity, and cost-effectiveness while adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

5-(4-(((S)-1-((2S,4R)-4-Hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-YL)phenyl)ethyl)carbamoyl)pyrrolidin-1-YL)-3,3-dimethyl-1-oxobutan-2-YL)amino)-4-oxobutanamido)pentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and molecules with similar functional groups.

Uniqueness

What sets 5-(4-(((S)-1-((2S,4R)-4-Hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-YL)phenyl)ethyl)carbamoyl)pyrrolidin-1-YL)-3,3-dimethyl-1-oxobutan-2-YL)amino)-4-oxobutanamido)pentanoic acid apart is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C32H45N5O7S

Molecular Weight

643.8 g/mol

IUPAC Name

5-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]pentanoic acid

InChI

InChI=1S/C32H45N5O7S/c1-19(21-9-11-22(12-10-21)28-20(2)34-18-45-28)35-30(43)24-16-23(38)17-37(24)31(44)29(32(3,4)5)36-26(40)14-13-25(39)33-15-7-6-8-27(41)42/h9-12,18-19,23-24,29,38H,6-8,13-17H2,1-5H3,(H,33,39)(H,35,43)(H,36,40)(H,41,42)/t19-,23+,24-,29+/m0/s1

InChI Key

OUDOHCQUQRBCPD-RSEQZTCWSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC(=O)NCCCCC(=O)O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)NCCCCC(=O)O)O

Origin of Product

United States

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